Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-
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Overview
Description
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is an organic compound with a complex structure that includes a butanoic acid backbone, a methoxyphenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the methoxyphenyl compound is treated with sulfur trioxide or chlorosulfonic acid.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of reactions, including aldol condensation and subsequent reduction and oxidation steps.
Industrial Production Methods
Industrial production methods for butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling and metabolism.
Comparison with Similar Compounds
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- can be compared with other similar compounds, such as:
2-{[(2-methoxyphenyl)sulfonyl]amino}-4-(methylthio)butanoic acid: This compound has a similar structure but includes an amino group and a methylthio group, which can lead to different chemical and biological properties.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: This compound includes fluorine atoms, which can affect its reactivity and interactions with biological targets.
The uniqueness of butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is an organic compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings regarding its biological properties, including antimicrobial and anti-inflammatory effects, and explores its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H17NO4S
- Molecular Weight : 273.34 g/mol
The structure includes a butanoic acid backbone, a sulfonyl group attached to a 4-methoxyphenyl ring, and a methyl ester functional group. These structural features are significant as they influence the compound's biological activity.
The biological activity of Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl- is primarily attributed to its interaction with various molecular targets. The sulfonyl group is believed to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to alterations in cellular pathways, contributing to the compound's antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that Butanoic acid derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related compounds can effectively inhibit the growth of both Gram-negative and Gram-positive bacteria. Specific derivatives demonstrated higher activity against E. coli compared to S. aureus, suggesting a selective antibacterial profile .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 30 |
Butanoic Acid Derivative | E. coli | 10 |
Anti-inflammatory Properties
Butanoic acid derivatives are also being studied for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce inflammatory markers in various cell lines, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of a butanoic acid derivative on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis .
- Antimicrobial Efficacy : In another study, the antimicrobial efficacy of Butanoic acid derivatives was tested against multiple bacterial strains. The findings revealed that certain modifications to the structure significantly enhanced antibacterial activity, particularly against resistant strains of bacteria .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of Butanoic acid derivatives:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
- Cytotoxicity : Evaluation of cytotoxicity against cancer cell lines has indicated that specific derivatives may possess anticancer properties, warranting further investigation into their mechanisms and potential applications in oncology .
Properties
CAS No. |
134649-63-1 |
---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)11(12(13)14)18(15,16)10-6-4-9(17-3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
InChI Key |
FHRSRACHKWFWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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